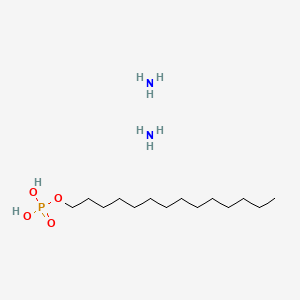
Diammonium tetradecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium tetradecyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of two ammonium ions and a tetradecyl phosphate ion. This compound is known for its applications in various fields, including agriculture, industry, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium tetradecyl phosphate can be synthesized through the reaction of tetradecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tetradecyl alcohol and phosphoric acid are mixed under specific conditions. The mixture is then neutralized with ammonia to produce the final compound. The process may also involve purification steps to remove any impurities and ensure the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium tetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Applications De Recherche Scientifique
Diammonium tetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of fertilizers, fire retardants, and other industrial products.
Mécanisme D'action
The mechanism of action of diammonium tetradecyl phosphate involves its interaction with specific molecular targets and pathways. For example, it can stimulate the transcription of certain enzymes, leading to increased production of specific metabolites . The compound’s effects are mediated through its interaction with cellular components, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Diammonium tetradecyl phosphate can be compared with other similar compounds, such as:
Diammonium hydrogen phosphate: This compound has similar chemical properties but differs in its applications and reactivity.
Monoammonium phosphate: Another related compound with distinct uses, particularly in fertilizers.
Triammonium phosphate: This compound has three ammonium ions and is used in different industrial applications.
Uniqueness: this compound is unique due to its specific structure and the presence of the tetradecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
65104-55-4 |
|---|---|
Formule moléculaire |
C14H31O4P.2H3N C14H37N2O4P |
Poids moléculaire |
328.43 g/mol |
Nom IUPAC |
azane;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);2*1H3 |
Clé InChI |
WPAXGYKRBMROIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


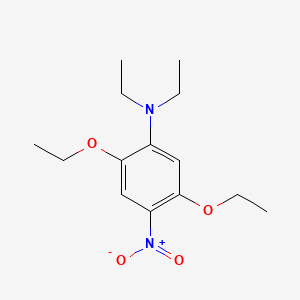
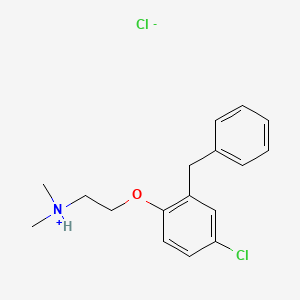
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
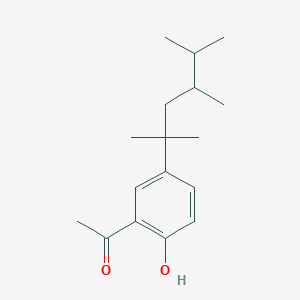
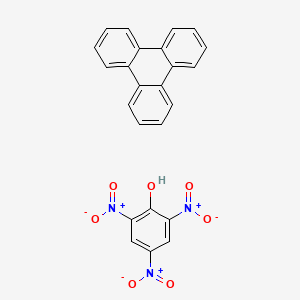
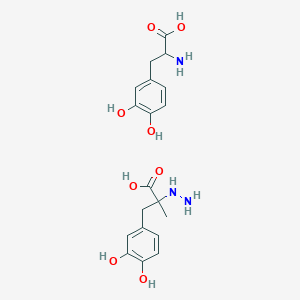
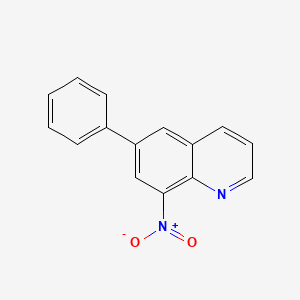
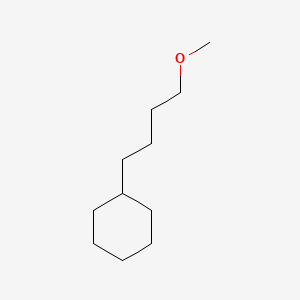
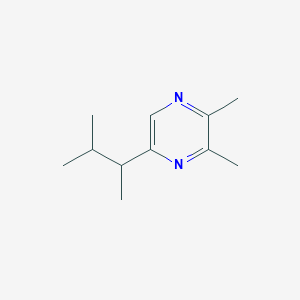

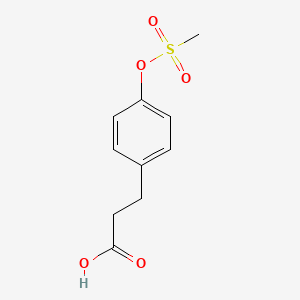
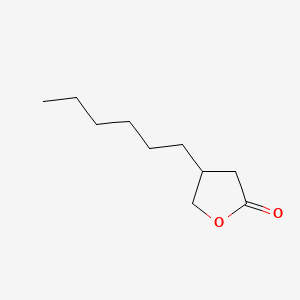
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
